3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol
Description
3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol is a phenol derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the phenyl rings, which impart specific chemical properties and reactivity.
Properties
IUPAC Name |
3-chloro-5-(3-fluoro-4-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-3-2-8(6-12(13)15)9-4-10(14)7-11(16)5-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSUAEGPPINFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685988 | |
| Record name | 5-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-28-1 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-chloro-3′-fluoro-4′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261983-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 3-methoxyphenol with 2,5-difluoro-4-bromonitrobenzene under high temperature (130°C) and an inert atmosphere for 24 hours . Another approach includes the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar nucleophilic aromatic substitution reactions on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This is the primary reaction used in its synthesis.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like chloro and fluoro can influence the reactivity of the aromatic ring.
Oxidation and Reduction: These reactions can modify the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like phenols and reaction conditions often involve high temperatures and inert atmospheres.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution typically yields ether derivatives, while electrophilic aromatic substitution can introduce various substituents onto the aromatic ring.
Scientific Research Applications
3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol involves its interaction with various molecular targets and pathways. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity to specific enzymes or receptors, thereby modulating biological activities. For instance, its anti-inflammatory effects may be mediated through the inhibition of specific inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluoro-4-methoxyphenyl)(methyl)sulfane
- 3-Fluoro-5-chlorotoluene
- 3-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol
Uniqueness
3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol is unique due to the specific combination of chloro, fluoro, and methoxy groups on the phenyl rings. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
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